An In-depth Technical Guide to 6-Methyl-1H-indazol-4-ol: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-Methyl-1H-indazol-4-ol: A Privileged Scaffold in Medicinal Chemistry
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1][2] This technical guide provides a comprehensive exploration of 6-Methyl-1H-indazol-4-ol, a specific derivative with significant potential in drug discovery. While this particular molecule is not extensively documented in publicly accessible literature, this guide will construct a detailed profile by leveraging established chemical principles and data from closely related analogues. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and its promising applications, particularly in the realm of kinase inhibition for oncology.[1][3] This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this valuable chemical entity.
Introduction to the Indazole Scaffold
Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[4] The indazole ring system is a bioisostere of indole and is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.[5][6] The unique structural and electronic properties of the indazole core allow it to serve as an effective pharmacophore, capable of engaging in various interactions with biological targets.
Chemical Structure and Properties of 6-Methyl-1H-indazol-4-ol
The structure of 6-Methyl-1H-indazol-4-ol is characterized by the core indazole rings, with a methyl group at the 6-position and a hydroxyl group at the 4-position. These substitutions are expected to influence the molecule's electronic properties and its interactions with biological targets.
Physicochemical Properties
Precise experimental data for 6-Methyl-1H-indazol-4-ol is not widely available. However, we can predict its key properties based on its structure and data from similar compounds.
| Property | Predicted Value / Information | Source |
| CAS Number | 705927-36-2 | [7] |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid | Assumed |
| Melting Point | Not reported; likely >150 °C | Assumed |
| Boiling Point | Not reported | Assumed |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | Assumed |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Assumed |
Synthesis of 6-Methyl-1H-indazol-4-ol
A plausible and efficient synthesis of 6-Methyl-1H-indazol-4-ol can be designed based on established methodologies for the preparation of substituted indazoles.[8] A potential precursor, 6-methyl-4-nitro-1H-indazole, has been synthesized, providing a clear starting point for the introduction of the hydroxyl group.[8] The proposed synthetic workflow involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the hydroxyl group.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6-Methyl-1H-indazol-4-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dimethyl-3-nitroaniline from 2,5-Dimethyl-1,3-dinitrobenzene [8]
-
To a solution of 2,5-dimethyl-1,3-dinitrobenzene in a suitable solvent such as ethanol/water, add a selective reducing agent like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,5-dimethyl-3-nitroaniline.
Step 2: Synthesis of 6-Methyl-4-nitro-1H-indazole from 2,5-Dimethyl-3-nitroaniline [8]
-
Dissolve 2,5-dimethyl-3-nitroaniline in an acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Allow the reaction to proceed, leading to intramolecular cyclization to form 6-methyl-4-nitro-1H-indazole.
-
Isolate the product by filtration, wash with cold water, and dry. The purity can be checked by HPLC.[8]
Step 3: Synthesis of 6-Methyl-1H-indazol-4-amine from 6-Methyl-4-nitro-1H-indazole
-
To a solution of 6-methyl-4-nitro-1H-indazole in a mixture of ethanol and water, add ammonium chloride and iron powder.[9]
-
Heat the mixture to reflux (approximately 80 °C) for several hours, monitoring the reaction by TLC.
-
After completion, filter the hot solution through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 6-Methyl-1H-indazol-4-amine.
Step 4: Synthesis of 6-Methyl-1H-indazol-4-ol from 6-Methyl-1H-indazol-4-amine
-
Dissolve 6-Methyl-1H-indazol-4-amine in aqueous sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-Methyl-1H-indazol-4-ol.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-donating nature of the methyl and hydroxyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons bearing the hydroxyl and methyl groups, as well as the carbons of the pyrazole ring, will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic system (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Methyl-1H-indazol-4-ol (148.16 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, which is characteristic of such heterocyclic systems.
Applications in Drug Discovery and Development
The indazole scaffold is a key component in numerous kinase inhibitors, a class of targeted therapy drugs used primarily in oncology.[1][3] The 4-substituted indazole motif, in particular, has been identified as a valuable pharmacophore for engaging with the hinge region of various kinases.
Potential as a Kinase Inhibitor
Many clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[1] These molecules typically function by binding to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity and disrupting downstream signaling pathways that are often dysregulated in cancer. The structure of 6-Methyl-1H-indazol-4-ol, with its potential for hydrogen bonding via the hydroxyl and N-H groups, makes it an attractive starting point for the design of novel kinase inhibitors.
Caption: Generalized mechanism of kinase inhibition by a competitive inhibitor like an indazole derivative.
Structure-Activity Relationship (SAR) Considerations
The methyl group at the 6-position can provide a point for further derivatization or can influence the molecule's metabolic stability and pharmacokinetic properties. The hydroxyl group at the 4-position is a key hydrogen bond donor, which can be crucial for anchoring the molecule within the kinase active site. Further modification of this scaffold could involve N-alkylation or N-arylation to explore interactions with different regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.
Conclusion
6-Methyl-1H-indazol-4-ol represents a promising, albeit under-explored, chemical entity with significant potential in medicinal chemistry. Its structure is rooted in the well-established and biologically active indazole scaffold. While detailed experimental data for this specific molecule is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and extensive data from related compounds. As the quest for novel and effective therapeutics continues, particularly in the field of oncology, the exploration and development of derivatives based on the 6-Methyl-1H-indazol-4-ol core could prove to be a fruitful endeavor for drug discovery programs.
References
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][4]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link][5]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][6]
-
The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][3]
- Method of synthesizing 1H-indazole compounds.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
-
Pyrrolocin A, a 3-Decalinoyltetramic Acid with Selective Biological Activity, Isolated from Amazonian Cultures of the Novel Endophyte Diaporthales sp. E6927E. Journal of Natural Products. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link][1]
- Synthesis method of indazole compound.
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Method for preparing 1H-indazole derivative. Google Patents. [8]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Data in Brief. [Link]
- Method of synthesizing 1H-indazole compounds.
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-Chloro-4-Phenyl-Thiophene-3-Carbonitrile. Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemima-Gladys-A.-Mohan/e4740e5352c3c978b7b203c9b74070a7905f013d]([Link]
-
Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [Link][2]
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 4-Bromo-5-methoxy-1H-indazole (EVT-1819843) | 1192004-62-8 [evitachem.com]
- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
